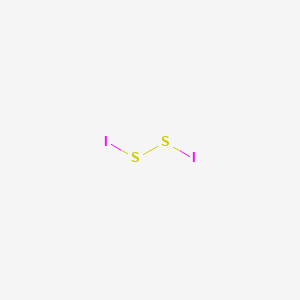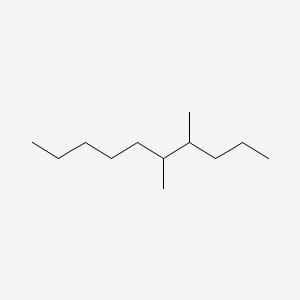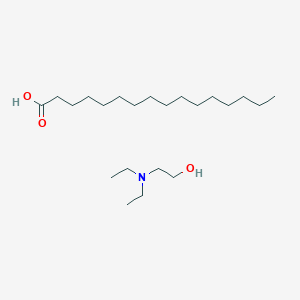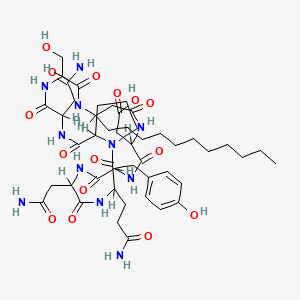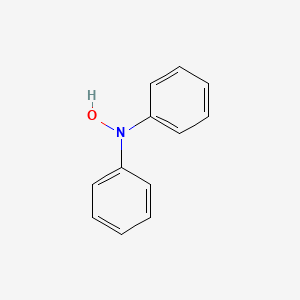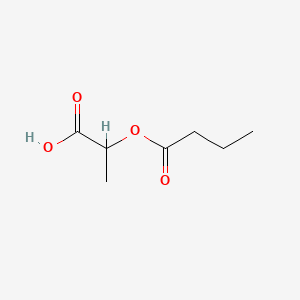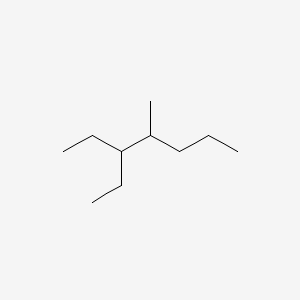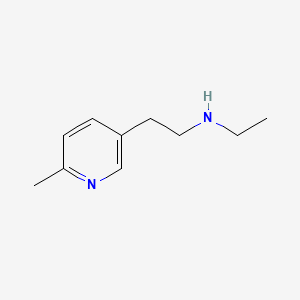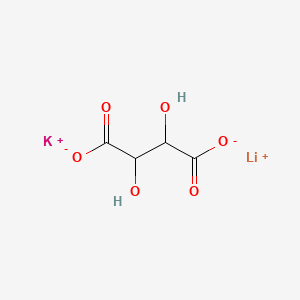
Lithium potassium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium potassium tartrate is a chemical compound composed of lithium, potassium, and tartrate ions. It is a salt derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium potassium tartrate can be synthesized through the reaction of lithium chloride and potassium tartrate in an aqueous solution. The reaction typically involves dissolving lithium chloride and potassium tartrate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
[ \text{2LiCl} + \text{K}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Li}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{KCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce lithium carbonate and potassium carbonate, along with other by-products.
Scientific Research Applications
Lithium potassium tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in certain biological preparations.
Industry: It is used in the manufacturing of specialty chemicals, as well as in the production of certain types of glass and ceramics.
Mechanism of Action
The mechanism of action of lithium potassium tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence enzyme activity and cellular processes by binding to metal ions and altering their availability. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Potassium tartrate: A similar compound that contains potassium and tartrate ions but lacks lithium.
Sodium tartrate: Another related compound with sodium instead of lithium and potassium.
Lithium tartrate: Contains lithium and tartrate ions but lacks potassium.
Uniqueness
Lithium potassium tartrate is unique due to the presence of both lithium and potassium ions, which confer distinct properties and applications compared to other tartrate salts. Its combination of lithium and potassium makes it particularly useful in specific industrial and research applications where the properties of both ions are desired.
Properties
CAS No. |
868-15-5 |
|---|---|
Molecular Formula |
C4H4KLiO6 |
Molecular Weight |
194.1 g/mol |
IUPAC Name |
lithium;potassium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
GEDUFZJYMAHTBF-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




